molecular formula C8H10O2 B100944 Octa-3,5-diyne-1,8-diol CAS No. 15808-23-8

Octa-3,5-diyne-1,8-diol

Cat. No.: B100944
CAS No.: 15808-23-8
M. Wt: 138.16 g/mol
InChI Key: FGTGRNYBZPTINT-UHFFFAOYSA-N
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Description

Octa-3,5-diyne-1,8-diol is an organic compound with the molecular formula C8H10O2. It is characterized by the presence of two hydroxyl groups (-OH) and two triple bonds (≡) within its carbon chain. This compound is known for its unique structural properties, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octa-3,5-diyne-1,8-diol typically involves the coupling of terminal alkynes. One common method is the Glaser coupling reaction, which uses copper(I) salts as catalysts under oxidative conditions. The reaction can be represented as follows:

2RC≡CHCu(I), O2RC≡C-C≡CR2 \, \text{RC≡CH} \xrightarrow{\text{Cu(I), O2}} \, \text{RC≡C-C≡CR} 2RC≡CHCu(I), O2​RC≡C-C≡CR

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Octa-3,5-diyne-1,8-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers. Its unique structure allows for the creation of conjugated systems and materials with interesting electronic properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural features may allow for the development of novel drugs with specific targets.

    Industry: this compound is used in the production of specialty chemicals, coatings, and advanced materials. .

Mechanism of Action

The mechanism of action of Octa-3,5-diyne-1,8-diol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of hydroxyl groups allows for hydrogen bonding and interactions with other molecules, while the triple bonds provide rigidity and structural stability .

Comparison with Similar Compounds

    Hexa-1,3-diyne-5,7-diol: Similar structure but with a shorter carbon chain.

    Deca-3,5-diyne-1,10-diol: Similar structure but with a longer carbon chain.

    But-2-yne-1,4-diol: Contains a single triple bond and two hydroxyl groups.

Uniqueness: Octa-3,5-diyne-1,8-diol is unique due to its specific carbon chain length and the positioning of the triple bonds and hydroxyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications .

Properties

IUPAC Name

octa-3,5-diyne-1,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-7-5-3-1-2-4-6-8-10/h9-10H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTGRNYBZPTINT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C#CC#CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00593487
Record name Octa-3,5-diyne-1,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15808-23-8
Record name Octa-3,5-diyne-1,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15808-23-8
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2,4-hexadiyn-1,6-diol bis(n-butylurethane) plus 2,4-hexdiyn-1,6-diol bis(ethylurethane)
Name
2,4-hexadiyn-1,6-diol bis(n-butylurethane)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,4-hexdiyn-1,6-diol bis(ethylurethane)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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